

# Application of D-Glucosamine Oxime Hydrochloride in Advanced Drug Delivery Systems

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## Compound of Interest

Compound Name: *D-Glucosamine oxime hydrochloride*

Cat. No.: B12513679

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## Introduction

**D-Glucosamine oxime hydrochloride** is a versatile biochemical reagent with significant potential in the development of sophisticated drug delivery systems.[1][2] Its unique molecular structure, featuring a reactive oxime functional group and a glucosamine moiety, offers a dual advantage for creating targeted and stimuli-responsive therapeutic carriers.[1] The glucosamine component can facilitate active targeting of cells overexpressing glucose transporters, such as cancer cells, while the oxime linkage can be engineered to be pH-sensitive, enabling controlled drug release in specific microenvironments like tumor tissues or intracellular compartments.[3][4][5][6][7]

These application notes provide a comprehensive overview of the potential uses of **D-Glucosamine oxime hydrochloride** in drug delivery, along with detailed protocols for the synthesis, characterization, and evaluation of a hypothetical **D-Glucosamine oxime hydrochloride**-functionalized nanoparticle system for targeted cancer therapy.

## Principle of Application

The application of **D-Glucosamine oxime hydrochloride** in drug delivery is founded on two key principles:

- **Targeted Delivery:** Glucosamine, a glucose analog, is recognized and transported by glucose transporters (GLUTs) which are often overexpressed on the surface of various cancer cells. [7] By functionalizing a drug carrier with **D-Glucosamine oxime hydrochloride**, the carrier can be directed to and preferentially taken up by these cancer cells, minimizing off-target effects.[6][7]
- **pH-Responsive Drug Release:** Oxime linkages can be designed to be stable at physiological pH (7.4) but hydrolyze under mildly acidic conditions (pH 5.0-6.5), which are characteristic of tumor microenvironments and endo-lysosomal compartments.[3][4][5][8] This pH-sensitivity allows for the selective release of the encapsulated drug at the target site, enhancing therapeutic efficacy and reducing systemic toxicity.[3][9]

## Data Presentation

The following tables summarize hypothetical quantitative data for a **D-Glucosamine oxime hydrochloride**-functionalized nanoparticle system loaded with a model anticancer drug, Doxorubicin (DOX).

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle Formulation	Average Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
Plain Nanoparticles	150 ± 5.2	0.15 ± 0.02	-15.6 ± 1.1
DOX-loaded Nanoparticles	165 ± 4.8	0.18 ± 0.03	-12.3 ± 0.9
Glucosamine-Oxime-NP	170 ± 5.5	0.17 ± 0.02	-8.5 ± 1.3
DOX-Glucosamine-Oxime-NP	185 ± 6.1	0.20 ± 0.04	-5.2 ± 1.0

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle Formulation	Drug Loading (%)	Encapsulation Efficiency (%)
DOX-loaded Nanoparticles	10.2 ± 0.8	85.3 ± 3.5
DOX-Glucosamine-Oxime-NP	9.5 ± 0.7	82.1 ± 4.1

Table 3: In Vitro Drug Release Profile

Time (hours)	Cumulative Release at pH 7.4 (%)	Cumulative Release at pH 5.0 (%)
1	5.2 ± 0.5	15.8 ± 1.2
4	10.1 ± 0.9	35.2 ± 2.1
8	15.8 ± 1.3	58.9 ± 3.0
12	20.3 ± 1.8	75.4 ± 3.5
24	28.5 ± 2.2	92.1 ± 2.8

## Experimental Protocols

### Protocol 1: Synthesis of D-Glucosamine Oxime Hydrochloride Functionalized Nanoparticles

This protocol describes the synthesis of a hypothetical biodegradable polymeric nanoparticle system functionalized with **D-Glucosamine oxime hydrochloride** for the delivery of Doxorubicin.

Materials:

- Poly(lactic-co-glycolic acid)-poly(ethylene glycol)-aldehyde (PLGA-PEG-CHO)
- Doxorubicin hydrochloride (DOX·HCl)
- **D-Glucosamine oxime hydrochloride**

- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Dimethyl sulfoxide (DMSO)
- Dialysis membrane (MWCO 3.5 kDa)
- Phosphate buffered saline (PBS)

Procedure:

- Preparation of DOX-loaded PLGA-PEG-CHO Nanoparticles:
  1. Dissolve 100 mg of PLGA-PEG-CHO and 10 mg of DOX·HCl in 5 mL of DMSO.
  2. Add the polymer-drug solution dropwise to 20 mL of deionized water while stirring vigorously.
  3. Continue stirring for 4 hours to allow for nanoparticle formation.
  4. Dialyze the nanoparticle suspension against deionized water for 24 hours to remove unloaded drug and organic solvent.
- Surface Functionalization with **D-Glucosamine Oxime Hydrochloride**:
  1. To the dialyzed nanoparticle suspension, add a 5-fold molar excess of **D-Glucosamine oxime hydrochloride**.
  2. Adjust the pH of the solution to 6.5.
  3. Stir the reaction mixture at room temperature for 24 hours to facilitate the formation of the oxime linkage between the aldehyde groups on the nanoparticle surface and the oxime group of the D-Glucosamine derivative.
  4. Purify the functionalized nanoparticles by dialysis against deionized water for 48 hours.
  5. Lyophilize the purified nanoparticles for storage.

## Protocol 2: Characterization of Nanoparticles

### 1. Size and Zeta Potential Measurement:

- Re-disperse the lyophilized nanoparticles in deionized water.
- Measure the particle size and zeta potential using a dynamic light scattering (DLS) instrument.

### 2. Drug Loading and Encapsulation Efficiency:

- Dissolve a known amount of lyophilized drug-loaded nanoparticles in DMSO.
- Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of DOX.
- Calculate the drug loading and encapsulation efficiency using the following formulas:
  - Drug Loading (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
  - Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

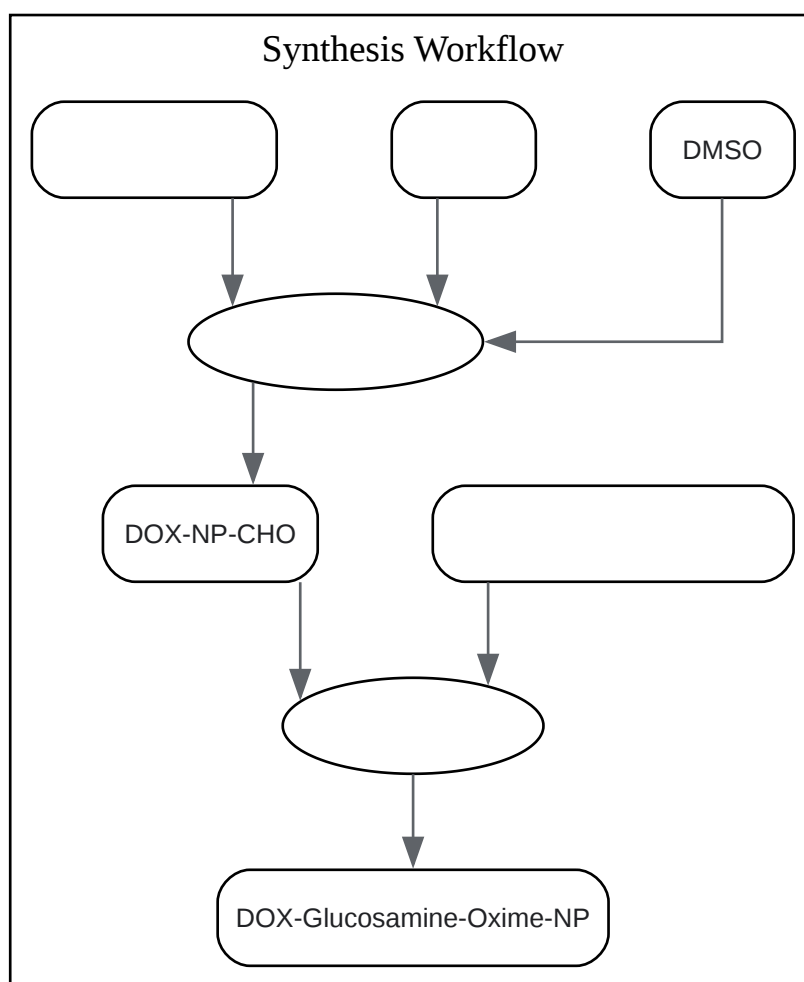
## Protocol 3: In Vitro pH-Responsive Drug Release Study

- Suspend 10 mg of DOX-Glucosamine-Oxime-NP in 10 mL of PBS at pH 7.4 and pH 5.0, respectively.
- Place the suspensions in a dialysis bag and incubate in a larger volume of the corresponding buffer at 37°C with gentle shaking.
- At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh buffer.
- Quantify the amount of released DOX in the samples using a UV-Vis spectrophotometer.
- Plot the cumulative drug release as a function of time.

## Protocol 4: Cellular Uptake and Targeting Evaluation

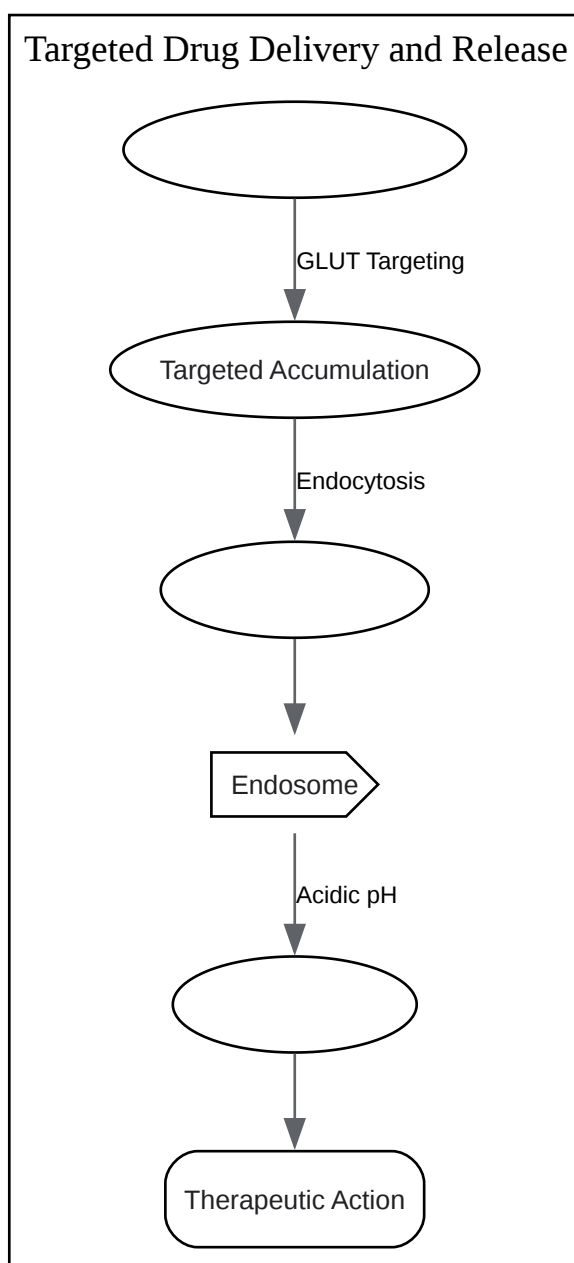
- Seed cancer cells overexpressing glucose transporters (e.g., MCF-7) in a 24-well plate and allow them to adhere overnight.
- Incubate the cells with DOX-Glucosamine-Oxime-NP and non-targeted DOX-loaded nanoparticles at the same DOX concentration for 4 hours.
- Wash the cells with PBS to remove non-internalized nanoparticles.
- Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
- For quantitative analysis, lyse the cells and measure the intracellular DOX fluorescence using a plate reader.

## Mandatory Visualizations



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Caption: Synthesis of DOX-loaded D-Glucosamine oxime functionalized nanoparticles.



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Caption: Mechanism of targeted delivery and pH-responsive drug release.



Protocol 1: Synthesis	Nanoparticle Formulation	
	Surface Functionalization	
Protocol 2: Characterization	Size & Zeta Potential	
	Drug Loading & Encapsulation	
Protocol 3: In Vitro Release		pH 7.4
		pH 5.0
Protocol 4: Cellular Studies	Targeted Uptake	
	Cytotoxicity	

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Caption: Overview of the experimental workflow.

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